molecular formula C13H17FO B14823206 2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene

2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene

Cat. No.: B14823206
M. Wt: 208.27 g/mol
InChI Key: YIIQRWQBDUSEJK-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a fluorine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with a purity of not less than 98% .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzene derivatives.

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the fluorine atom may enhance the compound’s reactivity and stability, while the tert-butyl and cyclopropoxy groups may influence its steric and electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-4-cyclopropoxy-1-fluorobenzene is unique due to its specific arrangement of functional groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxy-1-fluorobenzene

InChI

InChI=1S/C13H17FO/c1-13(2,3)11-8-10(6-7-12(11)14)15-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

YIIQRWQBDUSEJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC2CC2)F

Origin of Product

United States

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